tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate
Description
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Properties
Molecular Formula |
C12H25N3O4 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate |
InChI |
InChI=1S/C12H25N3O4/c1-9(7-5-6-8-16)15(10(13)14-18)11(17)19-12(2,3)4/h9,16,18H,5-8H2,1-4H3,(H2,13,14) |
InChI Key |
KRMLLGKXECXPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)N(C(=NO)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.
This compound is characterized by the following:
- Molecular Formula : C11H23N3O3
- Molecular Weight : 245.32 g/mol
- CAS Number : 169269-03-8
The compound features a tert-butyl group, a hydroxycarbamimidoyl moiety, and a 6-hydroxyhexan-2-yl chain, which contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a hydroxycarbamide under controlled conditions. The general synthetic route includes:
- Reagents : Tert-butyl carbamate, hydroxycarbamide.
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions : Basic conditions using sodium hydride or potassium carbonate; reaction temperature maintained at room temperature or slightly elevated.
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have shown that this compound has potential applications in drug development, particularly in targeting enzymes involved in metabolic disorders and cancer pathways.
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Enzyme Interaction : In vitro assays indicated that this compound inhibits the activity of carbonic anhydrase, suggesting potential applications in treating conditions related to acid-base balance.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(6-hydroxyhexan-3-yl)carbamate | Structure | Moderate enzyme inhibition |
| Tert-butyl N-(6-hydroxyhexyl)carbamate | Structure | Minimal receptor binding |
| Tert-butyl N-(6-hydroxyhexan-4-yl)carbamate | Structure | Significant anti-inflammatory effects |
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